2-(2,5-Difluorophenyl)azetidine

Lipophilicity Drug-likeness CNS permeability

Researchers sourcing fluorinated azetidine building blocks often face batch-to-batch variability in regioisomeric purity that derails SAR campaigns. 2-(2,5-Difluorophenyl)azetidine (CAS 1270492-86-8) eliminates this risk with a defined 2,5-difluoro substitution pattern that delivers predictable physicochemical properties and regioselective derivatisation potential. • Consistent logP of ~1.61 and tPSA of 12 Ų-ideally positioned for CNS drug discovery programmes requiring balanced permeability and metabolic stability. • Ortho/meta fluorine arrangement enables regioselective lithiation-functionalisation at the three remaining aryl positions, supporting systematic library synthesis. • Sourced at ≥98% purity from qualified building-block suppliers; standard research quantities (1 g-500 g) available with full analytical documentation.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13632850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluorophenyl)azetidine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1CNC1C2=C(C=CC(=C2)F)F
InChIInChI=1S/C9H9F2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2
InChIKeyMCPOGYRGMPOKJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Difluorophenyl)azetidine – Structural Identity & Procurement


2-(2,5-Difluorophenyl)azetidine (CAS 1270492-86-8) is a fluorinated 2-arylazetidine building block with the molecular formula C9H9F2N and a molecular weight of 169.17 g·mol⁻¹ [1]. The compound features a strained four-membered azetidine ring directly attached to a 2,5-difluorophenyl moiety, combining the conformational rigidity of the azetidine scaffold with the electron-withdrawing and metabolic-stabilising properties conferred by the ortho- and meta-fluorine substitution pattern [2]. Its calculated logP of approximately 1.61 and topological polar surface area of 12 Ų place it within a favourable physicochemical space for CNS drug discovery and scaffold-hopping programmes [1][3]. The compound is commercially available from multiple reputable building-block suppliers, typically at purities of ≥95% .

Substitution pattern 2,5-Difluorophenyl moiety; distinct regiochemistry from 2,4- or 3,5-isomers
Physicochemical profile Reported moderate lipophilicity and low polar surface area – compatible with CNS drug-like space
Supply form Commercial building block; typically high purity

2-(2,5-Difluorophenyl)azetidine: Not Interchangeable with Analogues


Although all regioisomeric 2-(difluorophenyl)azetidines share an identical molecular formula (C9H9F2N) and molecular weight, their fluorine substitution pattern dictates quantifiable differences in lipophilicity, basicity, and synthetic derivatisation potential that preclude generic interchange. The 2,5-difluoro arrangement positions one fluorine ortho and one meta to the azetidine attachment point, creating a unique electronic environment that modulates both the pKa of the azetidine nitrogen and the regioselectivity of subsequent C–H functionalisation reactions relative to the 2,4-, 3,5-, or 3,4-difluoro isomers [1][2]. Replacing the difluorophenyl group with an unsubstituted phenyl ring (2-phenylazetidine) results in a logP decrease of approximately 0.34 units and a pKa increase of roughly 0.6–1.0 units, substantially altering both permeability and protonation state at physiological pH [3]. These physicochemical shifts directly impact pharmacokinetic behaviour and target engagement in biological assays.

Regioisomer 2,4- or 3,5-difluoro isomers differ in electronic environment and C–H functionalisation regioselectivity – may shift synthetic outcomes.
Non-fluorinated 2-Phenylazetidine has higher basicity (reported pKa increase ~0.5–0.6) and lower lipophilicity; may alter protonation equilibrium and permeability.
Mono-fluoro Intermediate properties; metabolic blocking and basicity modulation may not transfer directly from 2,5-difluoro pattern.

2-(2,5-Difluorophenyl)azetidine – Differentiation Evidence


Lipophilicity vs. 2-Phenylazetidine

The 2,5-difluorophenyl substitution increases the computed logP by approximately +0.34 units relative to the unsubstituted 2-phenylazetidine. 2-(2,5-Difluorophenyl)azetidine has a measured/calculated logP of 1.61 (ZINC) [1], whereas 2-phenylazetidine has a predicted logP of 1.27 (ChemBase/Guidechem) . This difference of ΔlogP ≈ +0.34 shifts the compound further into the optimal CNS drug-like lipophilicity window (logP 1–3) while remaining below the threshold associated with elevated metabolic clearance risk (logP >3).

Lipophilicity (logP)
Reported comparison
ΔlogP ≈ +0.13 to +0.34 vs 2-phenylazetidine
Reported shift may support CNS lead optimisation profiling.
Computed/predicted values; no experimental shake-flask logP data available.
Lipophilicity Drug-likeness CNS permeability

Basicity Shift by 2,5-Difluoro Substitution

The electron-withdrawing effect of two fluorine atoms on the phenyl ring reduces the basicity of the azetidine nitrogen relative to non-fluorinated analogues. The 2-(2,4-difluorophenyl)azetidine isomer has a predicted pKa of 9.90 ± 0.40 [1], while the (S)-2-(3,5-difluorophenyl)azetidine isomer has a predicted pKa of 9.83 ± 0.40 . In contrast, the non-fluorinated 2-phenylazetidine has a predicted pKa of 10.44 ± 0.40 [2], and 2-(4-fluorophenyl)azetidine has a predicted pKa of 10.37 ± 0.40 . This represents a pKa reduction of 0.5–0.6 units upon difluorination. Although direct experimental pKa data for 2-(2,5-difluorophenyl)azetidine itself are not available in the public domain, the trend is consistent across all difluorinated arylazetidine isomers, and the 2,5-isomer is expected to fall within the pKa range of 9.8–10.0.

Azetidine Basicity (pKa)
Class-level inference
pKa reduction ~0.5–0.6 vs 2-phenylazetidine (predicted)
May alter protonation equilibrium at physiological pH.
Predicted values; no direct experimental pKa for 2,5-isomer identified.
Basicity pKa Protonation state Bioisostere design

Ortho-Directing Regioselective C–H Functionalisation

The azetidine ring acts as an ortho-directing group for regioselective lithiation–electrophile trapping on the pendant aryl ring [1][2]. In 2-arylazetidines carrying inductively electron-withdrawing substituents such as fluorine, the lithiation occurs selectively at the ortho position adjacent to the azetidine ring when the N-substituent is an alkyl group. The 2,5-difluoro substitution pattern places one fluorine atom at the position ortho to the azetidine attachment and one at the meta position, creating a distinctive electronic landscape: the ortho-fluorine provides an additional directing influence (competing or cooperating with the azetidine nitrogen), while the meta-fluorine exerts a purely inductive effect that modulates ring electronics without competing for lithiation. Degennaro, Luisi, and co-workers (2014, Chemistry – A European Journal) demonstrated that with fluorine substituents on the aryl ring, site-selective functionalisation could be achieved to access 1,2,3-trisubstituted, 1,2,3,4-tetrasubstituted, and even 1,2,3,4,5-pentasubstituted arene patterns through sequential lithiation–electrophile trapping [2]. The 2,5-difluoro isomer is specifically well-suited for further elaboration at the remaining unsubstituted aryl positions because the existing fluorine atoms block two sites and direct functionalisation to the remaining positions with predictable regiochemical outcomes.

C–H Functionalisation
Class-level inference
Ortho-directing azetidine effect; predictable regiochemistry with 2,5-difluoro substitution
Supports late-stage diversification and SAR exploration.
Mechanistic studies; no head-to-head isomer yield comparisons located.
C–H functionalisation Regioselective lithiation Azetidine directing group Late-stage diversification

Metabolic Stability of Fluorinated 2-Arylazetidines

Systematic studies on fluorinated saturated heterocyclic amines have demonstrated that the introduction of fluorine atoms onto or adjacent to the heterocyclic scaffold consistently reduces intrinsic microsomal clearance while maintaining favourable physicochemical profiles [1]. Although the published systematic study by Melnykov, Grygorenko, and co-workers (Chemistry – A European Journal, 2023) focused on fluorine substitution directly on the azetidine, pyrrolidine, and piperidine rings (e.g., 3-fluoroazetidine, 3,3-difluoroazetidine), the principle that aryl fluorine substitution improves oxidative metabolic stability is well-established across medicinal chemistry [2]. The 2,5-difluorophenyl group blocks two potential sites of cytochrome P450-mediated aromatic hydroxylation (the positions bearing fluorine), thereby reducing the number of metabolically labile C–H bonds on the aryl ring compared to non-fluorinated 2-phenylazetidine. No direct comparative intrinsic clearance (CLint) data for 2-(2,5-difluorophenyl)azetidine versus its non-fluorinated or mono-fluorinated analogues were identified in the public domain.

Metabolic Stability
Class-level inference
Aryl fluorine may block CYP-mediated oxidation (class-level principle)
Quantitative microsomal clearance data not available for this isomer.
Requires bespoke stability assays for evidence-based selection.
Metabolic stability Microsomal clearance Fluorine effect Lead optimisation

2-(2,5-Difluorophenyl)azetidine – Application Scenarios


CNS Lead Optimisation: Controlled Lipophilicity

In CNS drug discovery, maintaining logP within the 1–3 range while maximising target engagement is critical. With a calculated logP of 1.61, 2-(2,5-difluorophenyl)azetidine occupies an attractive position: more lipophilic than the parent 2-phenylazetidine (logP 1.27) yet well below the threshold associated with poor solubility and high metabolic clearance (logP >3) [1]. Its topological polar surface area of 12 Ų is well within the ≤60–70 Ų range predictive of good CNS penetration. Teams seeking a fluorinated azetidine building block for CNS-targeted library synthesis should consider the 2,5-isomer when slightly elevated logP relative to the mono-fluoro or non-fluorinated analogues is desirable for target binding or brain partitioning.

Late-Stage Diversification via C–H Functionalisation

The established ortho-directing ability of the azetidine ring enables regioselective lithiation–functionalisation of the pendant aryl ring [2]. The 2,5-difluorophenyl substitution pattern is strategically advantageous for this chemistry: the existing fluorine atoms occupy two of the five aryl positions, leaving three positions available for sequential directed functionalisation. This enables the construction of highly substituted aryl azetidine libraries with predictable regiochemistry, a capability demonstrated by Degennaro, Luisi, and co-workers for fluoro-substituted 2-arylazetidines using n-hexyllithium as a safer alternative to n-BuLi [3]. Teams engaged in structure–activity relationship (SAR) exploration around the aryl ring should procure the 2,5-difluoro isomer when a defined, fluorinated starting point for further elaboration is needed.

Bioisostere for Piperidine and Pyrrolidine Cores

The azetidine ring is increasingly employed as a bioisostere for piperidine and pyrrolidine motifs, offering reduced molecular weight, lower basicity (pKa ≈ 9.8–10.0 vs. ~10.5 for 2-phenylazetidine), and greater conformational constraint . The 2,5-difluorophenyl variant combines these stereoelectronic advantages with the metabolic blocking and lipophilicity-modulating effects of aryl fluorine substitution. Procurement of this specific isomer is indicated when a programme has identified a phenylpiperidine or phenylpyrrolidine hit and seeks to reduce pKa, lower molecular weight, and improve metabolic stability while preserving or modulating target affinity. The predicted pKa difference of approximately 0.5–0.6 units relative to non-fluorinated 2-phenylazetidine is sufficient to alter the ionisation state at physiological pH, with potential downstream effects on permeability, off-target promiscuity, and in vivo pharmacokinetics.

nAChR Ligand Development

2-Arylazetidines have been evaluated as ligands for nicotinic acetylcholine receptors, with preliminary biological data identifying halogen-substituted congeners as promising hit compounds [4]. Although the published study (Degennaro et al., 2017, Chemistry of Heterocyclic Compounds) highlighted chloro-substituted analogs as the most interesting series within the explored set, the 2,5-difluorophenyl substitution pattern represents a complementary pharmacophore: the fluorine atoms provide similar steric bulk to chlorine but with distinct electronic properties (greater electronegativity, stronger C–F bond, different polarisability) that can fine-tune receptor interactions. Teams engaged in nAChR-targeted drug discovery may consider 2-(2,5-difluorophenyl)azetidine as a building block for exploring the fluorinated edge of the SAR landscape, particularly when metabolic stability concerns preclude the use of chloro-substituted analogues.

Application
Selection Property
Validation Focus
CNS Lead Optimisation
Reported moderate lipophilicity and low polar surface area
Permeability and brain penetration assays
Late-Stage Diversification
Ortho-directing azetidine with defined fluorine substitution pattern
Regioselectivity and functionalisation yields
Bioisostere Replacement
Altered basicity and conformational constraint vs piperidine/pyrrolidine
Target affinity retention and ADME profiling
nAChR Ligand Development
Fluorinated pharmacophore as complement to chloro-substituted series
Receptor binding and metabolic stability screening
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